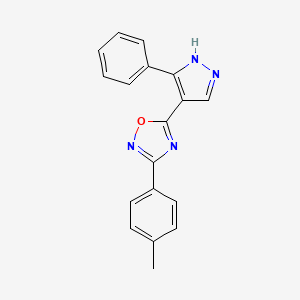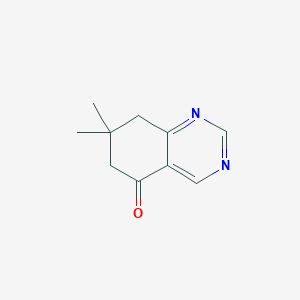
7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Molecular and Crystal Structures Synthesis : Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, a variant of the compound , were synthesized and their structure was established through X-ray structural analysis, indicating their potential in structural chemistry research (Rudenko et al., 2013).
Antiviral Applications
- Antiviral Activity Study : A study synthesized morpholine substituted sulfonamide and urea derivatives of 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one and found significant antiviral activity against an avian paramyxovirus, outperforming a commercial antiviral drug in some cases (Selvakumar et al., 2018).
Antibacterial Applications
- In Vitro Antibacterial Evaluation : New derivatives of this compound were synthesized and shown to exhibit good antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria (Selvakumar & Elango, 2017).
Chemical Synthesis and Mechanism
- Synthesis and Reaction Mechanism : Studies have explored the synthesis of various substituted forms of this compound and proposed mechanisms for their formation, highlighting the compound's utility in organic chemistry and mechanistic studies (Rudenko et al., 2012).
Applications in Green Chemistry
- Green Chemistry Synthesis : An eco-friendly, one-pot method for synthesizing derivatives of this compound was described, showcasing the compound's relevance in the development of sustainable and green chemistry practices (Siddekha et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that similar compounds selectively and potently inhibit p97 atpase .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been shown to have potent hypoglycemic activity .
Properties
IUPAC Name |
7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)3-8-7(9(13)4-10)5-11-6-12-8/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLDTAXTEONBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC=NC=C2C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
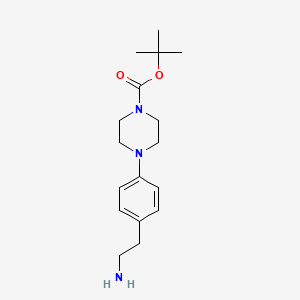
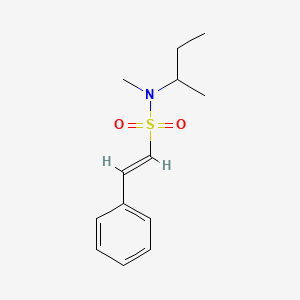
![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)
![2-Amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B2522594.png)
![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)
![ethyl 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
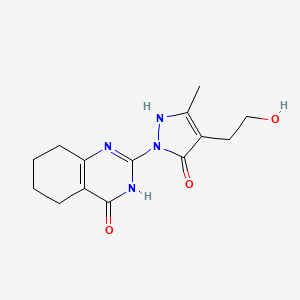
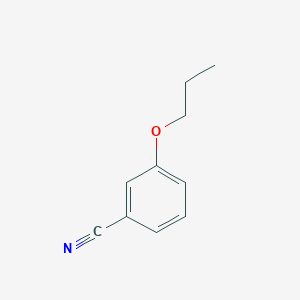
![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)
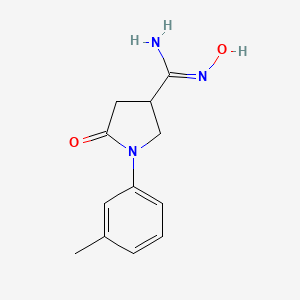

![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
